molecular formula C18H17NO B112814 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-96-8

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112814
CAS No.: 590390-96-8
M. Wt: 263.3 g/mol
InChI Key: SRDBQIJYWXOUNE-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS 590390-96-8) is a high-value indole derivative with a molecular formula of C18H17NO and a molecular weight of 263.33 g/mol . This compound features an indole core substituted at the 2-position with a 4-isopropylphenyl group and a formyl group at the 3-position, making it a versatile building block in organic synthesis and medicinal chemistry research. Indole-3-carbaldehyde scaffolds are key intermediates in the synthesis of complex azaheterocycles . Recent scientific literature highlights the significant research interest in indole derivatives similar to this compound. Specifically, 2-arylindole analogs are being investigated for their potent antibacterial properties, including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, such indole-based compounds show promise in the development of anticancer agents and inhibitors of bacterial biofilm formation, which is a key mechanism of antibiotic resistance . The presence of the aldehyde functional group allows for further chemical modifications, enabling researchers to explore its full potential in drug discovery and development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDBQIJYWXOUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Indole Cyclization

The foundational approach involves constructing the indole core through Friedel-Crafts acylation followed by cyclization. A representative protocol involves:

  • Acylation : Treating 4-isopropylbenzene with acetyl chloride in the presence of AlCl₃ at 0–5°C to yield 4-isopropylacetophenone.

  • Cyclization : Reacting the acylated product with phenylhydrazine in acetic acid under reflux (120°C, 8 h) to form the indole scaffold.

  • Formylation : Applying the Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to room temperature, 12 h) to introduce the aldehyde group at position 3.

This method typically achieves 65–72% overall yield but suffers from side reactions during cyclization, necessitating rigorous purification via flash chromatography.

Modern Catalytic Approaches

Palladium-Catalyzed Suzuki-Miyaura Coupling

Recent advances leverage Suzuki-Miyaura cross-coupling to install the 4-isopropylphenyl group with exceptional regiocontrol:

Procedure :

  • React 2-chloro-1H-indole-3-carbaldehyde with 4-isopropylphenylboronic acid under Pd(PPh₃)₄ catalysis (5 mol%) in THF/Na₂CO₃ (aq.) at 80°C for 24 h.

  • Yield : 89% after purification by recrystallization (ethanol/water).

Advantages :

  • Tolerance for electron-donating substituents on the boronic acid.

  • Reduced side-product formation compared to Friedel-Crafts methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

Optimized Protocol :

  • Indole Formation : Cyclize phenylhydrazine derivatives at 150°C (300 W, 20 min).

  • Formylation : Use DMF/POCl₃ under microwave conditions (100°C, 10 min) for 95% conversion.

Key Data :

StepConventional TimeMicrowave TimeYield Improvement
Cyclization8 h20 min+18%
Vilsmeier-Haack12 h10 min+22%

Solid-Phase Synthesis for High-Purity Production

Resin-Bound Intermediate Strategy

Industrial-scale production employs Wang resin-functionalized intermediates to streamline purification:

Workflow :

  • Immobilization : Anchor 3-formylindole to Wang resin via a benzoic acid linker.

  • Arylation : Perform Ullmann coupling with 1-bromo-4-isopropylbenzene (CuI/L-proline, DMF, 90°C).

  • Cleavage : Release the product using TFA/CH₂Cl₂ (1:1 v/v).

Performance Metrics :

  • Purity : >99% (HPLC).

  • Throughput : 1.2 kg/batch in continuous flow systems.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors to enhance efficiency:

Reactor Parameters :

ParameterValueEffect on Yield
Residence Time8 minMaximizes conversion
Temperature Gradient25°C → 120°CPrevents decomposition
Catalyst Loading3 mol% Pd(OAc)₂Cost-yield balance

Outcomes :

  • 94% yield at 500 L/h throughput.

  • 40% reduction in solvent waste compared to batch processes.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodLaboratory YieldIndustrial ScalabilityKey Limitation
Classical Friedel-Crafts68%ModeratePoor regioselectivity
Suzuki-Miyaura89%HighBoronic acid cost
Solid-Phase91%Very HighResin expense

Environmental Impact Assessment

MethodPMI*E-Factor**
Classical3258
Suzuki-Miyaura1927
Continuous Flow1114
*Process Mass Intensity (kg waste/kg product); **Environmental Factor (total waste/product mass).

Reaction Mechanism Elucidation

Vilsmeier-Haack Formylation Kinetics

The formylation follows a two-step electrophilic aromatic substitution:

  • Cl⁻ Abstraction : POCl₃ activates DMF to generate the chloroiminium ion.

  • Electrophilic Attack : The indole C-3 position attacks the electrophile, followed by hydrolysis to yield the aldehyde.

Rate Law :
Rate=k[Indole][POCl3]\text{Rate} = k[\text{Indole}][\text{POCl}_3]
Activation energy (EaE_a): 72 kJ/mol (determined via Arrhenius plot) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(4-Isopropylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-Isopropylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that indole derivatives, including 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, exhibit promising anticancer properties. A study demonstrated that indole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound was evaluated for its cytotoxic effects against various cancer cell lines, showing significant growth inhibition at low concentrations .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways associated with cell survival and death. It may interact with key proteins involved in apoptosis and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various chemical transformations, including nucleophilic addition reactions and condensation reactions. This makes it useful in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Reactivity and Derivatization
The reactivity of the aldehyde group can be exploited to create derivatives that may possess enhanced biological activity or improved physicochemical properties. For instance, reactions with amines can yield imines or amines that could be screened for biological activity .

Material Science

Fluorescent Materials
Indole derivatives have been studied for their potential use in fluorescent materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has shown promise in developing sensors or light-emitting devices. The compound's ability to fluoresce under UV light can be harnessed for applications in optoelectronics .

Case Studies and Research Findings

StudyFocusFindings
Abreu et al. (2011)Antitumor ActivityEvaluated indole derivatives, including similar compounds, showing low GI50 values against human tumor cell lines (MCF-7, A375-C5) indicating potential as anticancer agents .
Pharmacophore Modeling (2020)Alzheimer's DiseaseIndole derivatives were modeled for their amyloidogenic properties; structural similarities suggest potential applications in neurodegenerative disease therapies .
Material Science Research (2023)Fluorescent SensorsInvestigated the use of indole derivatives in sensor applications; demonstrated effective fluorescence properties when incorporated into polymer films .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole core is known to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Chlorophenyl (electron-withdrawing) vs. methoxy/isopropylphenyl (electron-donating) groups influence reactivity and interaction with biological targets .

Marine-Derived Prenylated Indoles

  • Compound 9: 2-(2-Methyl-3-en-2-yl)-1H-indole-3-carbaldehyde, isolated from the mangrove fungus Eurotium chevalieri.
  • Compound 10 : 2-(2,2-Dimethylcyclopropyl)-1H-indole-3-carbaldehyde, with a cyclopropyl group conferring structural rigidity. Such natural analogs often exhibit unique antimicrobial or cytotoxic activities .

Benzo[g]indole Derivatives

Positional Isomers

  • 1H-Indole-4-carbaldehyde (CAS: 1074-86-8): The aldehyde group at position 4 reduces steric hindrance compared to position 3, altering reactivity. Lower molecular weight (145.16 g/mol) and higher solubility (LogS = -1.93) make it suitable for aqueous-phase reactions .

Biological Activity

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H17N
  • Molecular Weight : 251.33 g/mol
  • Chemical Structure : The compound features an indole ring system substituted with a 4-isopropylphenyl group and an aldehyde functional group.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
  • Anticancer Potential : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have shown promise in targeting specific cancer pathways.
  • Neuroprotective Effects : Some derivatives of indole compounds have been implicated in neuroprotection, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Enzymatic Activity : Indoles can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for pathogen survival or cancer cell growth.
  • Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of related indole compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

StudyActivity AssessedFindings
Anti-amyloidogenicInhibits beta-amyloid aggregation with IC50 values in the low micromolar range.
AnticancerIndole derivatives showed significant inhibition of cancer cell lines.
AntimicrobialModerate antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Activity

In a study focusing on indole derivatives, researchers synthesized a series of compounds including variations of this compound. These compounds were evaluated for their ability to inhibit the proliferation of cancer cells. The results indicated that certain modifications enhanced anticancer activity significantly, suggesting that structural variations can impact biological efficacy.

Q & A

Q. How can computational methods predict the compound's stability under various conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess oxidative stability. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model degradation pathways. For example, bond dissociation energy (BDE) of the aldehyde C=O bond (>90 kcal/mol) indicates thermal resilience .

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